3-Hydroxypiperidine-1-sulfonamide
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Overview
Description
3-Hydroxypiperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, with a hydroxyl group and a sulfonamide group attached. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-Hydroxypiperidine-1-sulfonamide can be achieved through several synthetic routes. One common method involves the ring closure reaction of 5-halo-2-hydroxypentylamine halogen acid salt in water . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the piperidine ring.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
3-Hydroxypiperidine-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
For example, the oxidation of this compound can lead to the formation of corresponding sulfonic acids, while reduction reactions can yield amines.
Scientific Research Applications
3-Hydroxypiperidine-1-sulfonamide has been extensively studied for its applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. Its derivatives are often explored for their potential as drug candidates due to their biological activity.
In biology and medicine, this compound and its derivatives have shown promise as inhibitors of certain enzymes, making them potential candidates for the treatment of diseases such as cancer and bacterial infections . Additionally, the compound’s ability to interact with biological targets has led to its use in the development of diagnostic tools and therapeutic agents.
In the industrial sector, this compound is utilized in the synthesis of polymers and other materials with specific properties. Its role as an intermediate in the production of various chemicals highlights its importance in industrial chemistry .
Mechanism of Action
The mechanism of action of 3-Hydroxypiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
For instance, in the case of antibacterial activity, this compound can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication. By blocking this pathway, the compound effectively reduces bacterial proliferation .
Comparison with Similar Compounds
3-Hydroxypiperidine-1-sulfonamide can be compared to other sulfonamide derivatives and piperidine-containing compounds. Similar compounds include sulfonimidates, sulfoximines, and other piperidine derivatives .
Sulfonimidates: These compounds also contain a sulfonamide group but differ in their overall structure and reactivity.
Sulfoximines: These derivatives have gained prominence due to their medicinal chemistry properties and are used in the development of drug candidates.
Piperidine Derivatives: Piperidine-containing compounds are widely used in pharmaceuticals due to their biological activity.
Properties
Molecular Formula |
C5H12N2O3S |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-hydroxypiperidine-1-sulfonamide |
InChI |
InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-2-5(8)4-7/h5,8H,1-4H2,(H2,6,9,10) |
InChI Key |
VBSHDTVGCKOPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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